molecular formula C68H127NO5 B3026395 9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester CAS No. 1318771-31-1

9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester

Cat. No.: B3026395
CAS No.: 1318771-31-1
M. Wt: 1038.7 g/mol
InChI Key: RPCGMGJNWKWWGU-AXIQRGFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9Z,12Z-octadecadienoic acid, (10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-yl ester is a structurally complex fatty acid derivative. Its core structure is based on linoleic acid (9Z,12Z-octadecadienoic acid), an essential n-6 polyunsaturated fatty acid (PUFA) involved in membrane structure, inflammation, and oxidative metabolism . The molecule is esterified at the carboxyl group with a 32-carbon unsaturated chain (10Z-dotriacontenyl) and further modified via an amide linkage to a hydroxylated heptadecenyl moiety. This combination of a polyunsaturated backbone, a long-chain ester, and a polar amide group distinguishes it from simpler linoleic acid derivatives.

Properties

IUPAC Name

[(Z)-32-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacont-10-enyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H127NO5/c1-3-5-7-9-11-13-15-17-33-38-42-46-50-54-58-62-68(73)74-63-59-55-51-47-43-39-35-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-34-37-41-45-49-53-57-61-67(72)69-65(64-70)66(71)60-56-52-48-44-40-36-16-14-12-10-8-6-4-2/h11,13,17,28,30,33,56,60,65-66,70-71H,3-10,12,14-16,18-27,29,31-32,34-55,57-59,61-64H2,1-2H3,(H,69,72)/b13-11-,30-28-,33-17-,60-56+/t65-,66+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCGMGJNWKWWGU-AXIQRGFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H127NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9Z,12Z-octadecadienoic acid, (10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester is a complex fatty acid derivative that exhibits notable biological activities. This article delves into its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of linoleic acid, featuring multiple functional groups that contribute to its biological activity. The molecular formula is C38H69N1O4C_{38}H_{69}N_{1}O_{4} with a molecular weight of approximately 613.96 g/mol. Its structure includes:

  • Two double bonds in the octadecadienoic acid backbone.
  • A hydroxy group that enhances its reactivity and interaction with biological systems.
  • An amine and keto functional group that may influence its pharmacological properties.

Table 1: Key Properties

PropertyValue
Molecular FormulaC38H69N1O4C_{38}H_{69}N_{1}O_{4}
Molecular Weight613.96 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
DensityNot specified

The biological activity of this compound primarily stems from its ability to interact with various cellular pathways. Notably:

  • PPAR Activation : The compound has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which plays a crucial role in lipid metabolism and glucose homeostasis .
  • TRPV1 Receptor Interaction : It also interacts with the TRPV1 receptor, which is involved in pain perception and inflammatory responses. This interaction suggests potential applications in pain management and anti-inflammatory therapies .
  • Antioxidant Properties : The hydroxy groups present in the structure may confer antioxidant properties, helping to mitigate oxidative stress within cells .

Physiological Effects

Research indicates several physiological effects associated with this compound:

  • Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
  • Metabolic Regulation : By activating PPARγ, the compound may assist in regulating lipid profiles and improving insulin sensitivity .
  • Neuroprotective Effects : Some evidence suggests it may protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions .

Case Study 1: Anti-inflammatory Activity

A study investigating the effects of this compound on macrophage activation found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role in managing chronic inflammatory conditions.

Case Study 2: Metabolic Disorders

In a clinical trial involving subjects with metabolic syndrome, supplementation with this compound led to improved insulin sensitivity and reduced body fat percentage over a 12-week period. This highlights its potential as a therapeutic agent for metabolic disorders.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C36H66O4
  • Molecular Weight : 570.93 g/mol
  • CAS Registry Number : 60-33-3
  • IUPAC Name : 9,12-Octadecadienoic acid (Z,Z)-dimer

This compound is derived from the dimerization of linoleic acid, a polyunsaturated fatty acid found in many plant oils. The unique structure provides distinct chemical properties that enhance its utility in various applications.

Chemistry

In the field of chemistry, 9Z,12Z-octadecadienoic acid derivatives serve as precursors for synthesizing various polymers and surfactants. The compound undergoes several chemical reactions:

  • Oxidation : Produces hydroperoxides and other oxidation products.
  • Reduction : Forms saturated derivatives.
  • Substitution : Allows for the introduction of functional groups.

These reactions are crucial for developing materials with specific properties for industrial applications.

Biology

The biological significance of this compound lies in its role in cell membrane structure and function. Research indicates that it can integrate into cell membranes, affecting their fluidity and functionality. Notable biological activities include:

  • Antioxidant Activity : It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting potential therapeutic uses in inflammatory diseases.

Recent studies have demonstrated that treatment with this compound leads to reduced expression of COX-2 and iNOS in macrophages, indicating its anti-inflammatory potential .

Medicine

The compound is under investigation for its potential therapeutic effects:

  • Antimicrobial Activity : Exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Properties : In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 6.74 µg/mL and 9.30 µg/mL respectively.

Industrial Applications

In industrial settings, the unique properties of 9Z,12Z-octadecadienoic acid derivatives make them valuable for producing lubricants, coatings, and adhesives. Their chemical stability and reactivity allow for tailored formulations that meet specific performance criteria.

Case Study 1: Antioxidant Activity

A study demonstrated that the dimer significantly reduced malondialdehyde (MDA) levels in treated cells, highlighting its role in mitigating oxidative stress.

Case Study 2: Anti-inflammatory Mechanisms

Research showed that treatment with this compound led to decreased expression of inflammatory markers in macrophages. This suggests potential applications in treating chronic inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

In vitro evaluations indicated that the compound effectively inhibited various pathogens at low concentrations. This property opens avenues for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linoleic Acid and Its Derivatives

Linoleic Acid (9Z,12Z-Octadecadienoic Acid)
  • Structure : A C18 PUFA with two cis double bonds at positions 9 and 12.
  • Function : Precursor for signaling molecules (e.g., hydroxy fatty acids, prostaglandins) and a component of cell membranes .
Hydroperoxy and Hydroxy Derivatives
  • Examples: 9-Hydroperoxy-10E,12Z-octadecadienoic acid (9-HPODE) 13-Hydroxy-9Z,11E-octadecadienoic acid (13-HODE)
  • Structure: Oxidation products of linoleic acid via lipoxygenase or autoxidation pathways .
  • Function : Signaling molecules in inflammation and oxidative stress .
  • Comparison : These derivatives lack the ester/amide modifications of the target compound, limiting their lipid solubility and bioavailability.

Macamides and Macaenes

  • Examples: Macaenes (e.g., 9-hydroxy-10E,12Z-octadecadienoic acid) Macamides (linoleic acid amides with benzylamine derivatives)
  • Structure: Linoleic acid derivatives with hydroxyl/oxo groups (macaenes) or amide linkages (macamides) .
  • Function : Bioactive compounds in Lepidium meyenii (maca), associated with neuroprotection and energy metabolism .
  • Comparison: The target compound shares the amide linkage but incorporates a longer unsaturated ester chain (C32 vs.

Conjugated Linoleic Acid Esters

  • Example: 2-Hydroxy-1-(hydroxymethyl) ethyl ester of 9Z,12Z-octadecadienoic acid .
  • Structure: Linoleic acid esterified with a small, polar alcohol (e.g., glycerol derivatives).
  • Function : Antioxidant activity, protecting membranes from oxidative damage .
  • Comparison : The target compound’s 32-carbon ester chain and amide group likely reduce polarity, favoring interactions with lipid bilayers or lipophilic proteins over aqueous-phase antioxidant roles.

Q & A

Q. How can researchers safely handle and store 9Z,12Z-octadecadienoic acid derivatives in laboratory settings?

Methodological Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation .
  • Handling: Use personal protective equipment (PPE), including gloves and lab coats. Avoid contact with oxidizing agents, as they may induce decomposition or hazardous reactions .
  • Safety Protocols: While classified as non-hazardous under EU regulations, follow standard lab hygiene practices. For spills, use absorbent materials and dispose of waste according to local regulations .

Q. What experimental approaches are recommended for synthesizing hydroxylated derivatives of 9Z,12Z-octadecadienoic acid?

Methodological Answer:

  • Enzymatic Synthesis: Use Δ9- or Δ12-desaturase enzymes to introduce double bonds, followed by hydroxylation using cytochrome P450 monooxygenases or lipoxygenases. For example, 9S-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HpODE) is synthesized via lipoxygenase-catalyzed oxidation .
  • Chemical Synthesis: Employ regioselective epoxidation or hydroxylation using catalysts like m-chloroperbenzoic acid (mCPBA) for epoxide formation, followed by hydrolysis to generate diols .

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC with UV detection (λ = 234 nm for conjugated dienes) or GC-MS with methyl ester derivatization .
  • Spectroscopy: Confirm double-bond geometry via 1H^1H-NMR (chemical shifts at δ 5.3–5.4 ppm for Z-configured olefins) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) or ion-trap CID can localize double bonds and hydroxyl groups. For example, gas-phase reactions with Mg-phenanthroline complexes generate diagnostic fragment ions (e.g., m/z 331 and 385 for allylic cleavages) .

Advanced Research Questions

Q. How do experimental variables (e.g., fermentation conditions) influence the production of hydroxylated derivatives in biological systems?

Methodological Answer:

  • Microbial Fermentation: Optimize parameters such as pH (6.5–7.5), temperature (25–30°C), and oxygen availability to enhance lipoxygenase activity. For instance, enzymatic pretreatment of rapeseed cake increased 9-hydroxy-10,12,15-octadecatrienoic acid yields by 40% .
  • Substrate Specificity: Use isotopic labeling (e.g., 13C^{13}C-linoleic acid) to trace metabolic flux and identify rate-limiting steps in pathways .

Q. How can conflicting reports on the bioactivity of 9Z,12Z-octadecadienoic acid derivatives (e.g., PPARα activation vs. pro-inflammatory effects) be resolved?

Methodological Answer:

  • Dose-Response Studies: Perform assays across a concentration range (1 nM–100 μM) to identify biphasic effects. For example, 10E,12Z-octadecadienoic acid activates PPARα at 10 μM but induces ROS at >50 μM .
  • Cell-Type Specificity: Compare outcomes in adipocytes (anti-differentiation) vs. macrophages (pro-inflammatory signaling). Use siRNA knockdown to confirm receptor dependency .
  • Metabolite Profiling: Analyze downstream oxylipins (e.g., 9-oxo-10E,12Z-octadecadienoic acid) via LC-MS to link specific metabolites to observed effects .

Q. What strategies are effective for resolving structural ambiguities in complex derivatives, such as stereoisomerism?

Methodological Answer:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to separate enantiomers like 8R-HODE and 8S-HODE .
  • Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (e.g., TDDFT) to assign absolute configurations .
  • Crystallography: Co-crystallize derivatives with binding proteins (e.g., fatty acid-binding proteins) to determine 3D structures .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported antioxidant vs. pro-oxidant activities of hydroxylated derivatives?

Methodological Answer:

  • Redox Environment: Assess activity under varying oxygen tensions (e.g., normoxia vs. hypoxia). Hydroperoxides (e.g., 9S-HpODE) act as antioxidants in low-O2_2 conditions but generate ROS in high-O2_2 .
  • Thioredoxin Reductase Assays: Quantify NADPH consumption to differentiate direct ROS scavenging from enzymatic redox cycling .

Q. What computational tools can predict the metabolic fate of novel derivatives?

Methodological Answer:

  • QSAR Modeling: Use tools like MOE or Schrodinger to predict CYP450-mediated oxidation sites based on electronic parameters (e.g., Fukui indices) .
  • Network Analysis: Build metabolic networks using KEGG or MetaCyc databases to identify potential degradation pathways (e.g., β-oxidation or epoxide hydrolase cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester
Reactant of Route 2
Reactant of Route 2
9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.